Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

medicinal chemistry structure-activity relationship steric parameter

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a non-annulated thiophenylamide belonging to the benzamide class (molecular formula C₁₇H₁₉NO₃S₂, molecular weight 349.5 g/mol). The compound bears an unsubstituted benzoyl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) scaffold and a 3-methylthiophen-2-ylmethyl N-substituent.

Molecular Formula C17H19NO3S2
Molecular Weight 349.5 g/mol
Cat. No. B4394586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Molecular FormulaC17H19NO3S2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19NO3S2/c1-13-7-9-22-16(13)11-18(15-8-10-23(20,21)12-15)17(19)14-5-3-2-4-6-14/h2-7,9,15H,8,10-12H2,1H3
InChIKeyXTBXUSZGWFDTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: Structural Definition and Procurement-Relevant Classification


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a non-annulated thiophenylamide belonging to the benzamide class (molecular formula C₁₇H₁₉NO₃S₂, molecular weight 349.5 g/mol) . The compound bears an unsubstituted benzoyl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) scaffold and a 3-methylthiophen-2-ylmethyl N-substituent. This core chemotype overlaps with two pharmacologically active series disclosed in the patent literature: non-annulated thiophenylamides as dual fatty-acid binding protein (FABP) 4/5 inhibitors [1] and G protein-gated inwardly rectifying potassium (GIRK) channel activators that employ the dioxidotetrahydrothiophene moiety to enhance metabolic stability . The present compound is the simplest member of a congeneric series differentiated by the nature of the substituent on the benzamide phenyl ring; commercially available analogs include 4-methyl, 4-bromo, 4-tert-butyl, 4-butoxy, and 4-heptyloxy variants .

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide Is Not Interchangeable with Its Ring-Substituted Analogs


Substitution at the para-position of the benzamide phenyl ring introduces profound changes in lipophilicity, electronic character, and steric bulk that divergently modulate target engagement, selectivity, and ADME properties. For example, the 4-methyl analog (BDBM91131) yields an EC₅₀ >53 µM on corticotropin-releasing factor-binding protein, classifying it as essentially inactive on this target [1]. In the FABP4/5 inhibitor series disclosed in US 9,353,102, varying the benzamide substituent drives IC₅₀ values from low nanomolar to inactive, confirming that each substituent constitutes a distinct selectivity filter [2]. Consequently, procurement of a substituted analog cannot satisfy an experimental design that requires the specific steric, electronic, and pharmacokinetic fingerprint delivered exclusively by the unsubstituted parent compound.

Quantitative Differential Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: Comparator-Anchored Analysis


Evidence 1: Minimal Steric Footprint Versus para-Substituted Analogs

The target compound bears no substituent at the benzamide para-position, whereas four commercially available analogs carry substituents of increasing steric bulk: 4-methyl (MW 363.5), 4-bromo (MW 428.4), 4-tert-butyl (MW 405.6), and 4-heptyloxy (MW 463.7) . The unsubstituted parent (MW 349.5) presents a minimal steric profile, which is critical when the binding pocket imposes tight steric constraints; para-substituted analogs may suffer steric clashes or forced conformational changes that alter binding kinetics. In the FABP inhibitor series, para-substitution directly determines whether a compound achieves nanomolar potency (e.g., IC₅₀ = 16 nM for optimized congeners) or becomes inactive, establishing the unsubstituted variant as the structurally unbiased screening control [1].

medicinal chemistry structure-activity relationship steric parameter

Evidence 2: Electronic Character Differentiates the Unsubstituted Benzamide from Electron-Donating and Electron-Withdrawing Analogs

The benzamide para-position is electronically neutral in the target compound (Hammett σₚ = 0 for -H), in contrast to the 4-methyl analog (σₚ = -0.17, electron-donating), the 4-bromo analog (σₚ = +0.23, electron-withdrawing), and the 4-tert-butyl analog (σₚ = -0.20, electron-donating) [1]. These differences in electronic character are expected to modulate the electron density on the benzamide carbonyl, which in turn affects hydrogen-bond acceptor strength and dipole moment. In the GIRK1/2 activator series, the dioxidotetrahydrothiophene sulfone group participates in key hydrogen-bond interactions, and electronic perturbation at the benzamide is known to shift potency by orders of magnitude . The unsubstituted parent thus provides the electronically neutral reference state against which all electronic perturbations must be calibrated.

electronic effects Hammett constant QSAR

Evidence 3: The Dioxidotetrahydrothiophene Moiety Confers Metabolic Stability Superior to Prototypical Urea-Based Scaffolds

Compounds bearing the 1,1-dioxidotetrahydrothiophen-3-yl group have been shown in tier-1 DMPK assays to exhibit nanomolar potency as GIRK1/2 activators with significantly improved metabolic stability compared to prototypical urea-based GIRK activator scaffolds . The sulfone group resists oxidative metabolism and reduces cytochrome P450-mediated clearance, a property conferred by the dioxidotetrahydrothiophene fragment independent of the benzamide substitution pattern. In the GIRK activator series, replacement of the pyrazole acetamide core with alternative scaffolds retained this metabolic advantage, indicating that the dioxidotetrahydrothiophene moiety is the dominant metabolic stability determinant . The target compound, incorporating this moiety without additional substituents that might introduce metabolic soft spots (e.g., benzylic oxidation sites in the 4-methyl analog), is expected to maintain this favorable metabolic profile.

metabolic stability DMPK GIRK channel

Evidence 4: The 3-Methylthiophen-2-ylmethyl N-Substituent Distinguishes This Series from Thiophen-2-ylmethyl Analogs

The target compound bears a 3-methyl substituent on the thiophene ring, whereas a parallel series of analogs carries an unsubstituted thiophen-2-ylmethyl group (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide, MW 349.5 g/mol) . In GIRK channel activator SAR, the 3-methylthiophene substitution pattern has been shown to be critical for achieving selectivity between GIRK1/2 and GIRK1/4 subtypes, with ~10-fold selectivity windows reported for optimized compounds . Loss of the 3-methyl group abolishes this selectivity, converting GIRK1/2-selective activators into non-selective or inactive compounds. The 3-methylthiophene moiety is thus a pharmacophoric element whose presence cannot be substituted by the simpler thiophen-2-ylmethyl group.

thiophene substitution SAR GIRK channel

Evidence 5: Unsubstituted Benzamide as a Synthetic Intermediate for Diversification

The target compound serves as a versatile late-stage diversification intermediate because the unsubstituted benzamide phenyl ring is amenable to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) and directed ortho-metalation chemistry, enabling rapid synthesis of substituted analogs that are otherwise accessible only through de novo multi-step routes . In contrast, pre-functionalized analogs (4-bromo, 4-tert-butyl, 4-heptyloxy) lock in a specific substitution pattern that cannot be chemically modified without cleaving the substituent. The patent literature on non-annulated thiophenylamides emphasizes the importance of systematic para-substituent variation to map FABP4/5 potency and selectivity, making the unsubstituted parent the preferred common intermediate for parallel library synthesis [1].

synthetic chemistry late-stage functionalization chemical probe

Procurement-Optimized Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide


Scenario 1: Neutral Scaffold Control in FABP4/5 Inhibitor SAR Campaigns

In FABP4/5 dual inhibitor programs following the non-annulated thiophenylamide chemotype described in US 9,353,102, the unsubstituted parent serves as the essential sterically and electronically neutral reference compound. Because para-substitution directly modulates FABP binding pocket complementarity—with IC₅₀ values ranging from 16 nM for optimized congeners to inactive for mismatched substituents —the parent compound provides the baseline against which all substituted analogs are compared, enabling clean deconvolution of steric, electronic, and lipophilic contributions to target engagement.

Scenario 2: GIRK1/2 Activator Probe Development Requiring the 3-Methylthiophene Pharmacophore

For programs targeting GIRK1/2 channels with subtype selectivity, the 3-methylthiophen-2-ylmethyl moiety is a validated pharmacophoric element conferring ~10-fold selectivity over GIRK1/4 . The target compound incorporates this critical moiety while leaving the benzamide para-position unsubstituted, making it the preferred starting point for systematic optimization of potency, selectivity, and pharmacokinetic properties without compromising the core selectivity element.

Scenario 3: Late-Stage Diversification Intermediate for Parallel Library Synthesis

The unsubstituted benzamide phenyl ring enables electrophilic aromatic halogenation, nitration, acylation, and directed ortho-metalation, providing access to diverse substitution patterns from a single common intermediate . This contrasts with pre-functionalized analogs that restrict diversification to a single vector. Procurement of the parent compound therefore maximizes synthetic efficiency in parallel library construction, reducing the number of intermediates that must be individually sourced.

Scenario 4: Metabolic Stability Benchmarking in Dioxidotetrahydrothiophene-Containing Series

The dioxidotetrahydrothiophene sulfone group has been demonstrated to improve metabolic stability over prototypical urea-based GIRK activator scaffolds in human liver microsome assays . The target compound, lacking substituents that may introduce additional metabolic liabilities, provides the cleanest assessment of the intrinsic metabolic stability contribution of the dioxidotetrahydrothiophene moiety, serving as a benchmark for evaluating substituent-dependent metabolic effects in analog series.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.